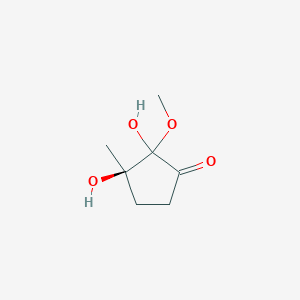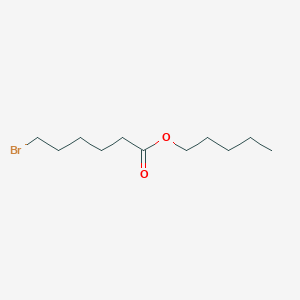
Ethenocytidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethenocytidine hydrochloride is a base-modified nucleoside that features an additional fused, heterocyclic ring of the “etheno” type. This compound is derived from cytidine and is known for its unique structural and electronic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethenocytidine hydrochloride typically involves the reaction of cytidine with α-halocarbonyl reagents. One common method is the treatment of cytidine with chloroacetaldehyde, which results in the formation of the etheno-bridge . The reaction conditions often include an acidic or basic environment to facilitate the formation of the etheno ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and reagent concentrations, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ethenocytidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the etheno ring or other functional groups in the molecule.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ethenocytidine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new functional groups into the molecule .
Aplicaciones Científicas De Investigación
Ethenocytidine hydrochloride has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of ethenocytidine hydrochloride involves its interaction with nucleic acids. The compound can be incorporated into RNA and DNA, where it affects the structure and function of these molecules. The etheno-bridge in the compound introduces unique electronic properties that can interfere with normal nucleic acid processes, such as replication and transcription . This interference can lead to antiviral and anticancer effects by disrupting the replication of viruses and the proliferation of cancer cells .
Comparación Con Compuestos Similares
Ethenocytidine hydrochloride is part of a family of etheno derivatives, which include:
Ethenoadenosine: Another base-modified nucleoside with similar structural features.
Ethenoguanosine: A compound with an etheno-bridge similar to ethenocytidine.
Uniqueness
This compound is unique due to its specific structural modifications and electronic properties. These features make it particularly useful as a research tool and potential therapeutic agent .
List of Similar Compounds
- Ethenoadenosine
- Ethenoguanosine
- Ethenoguanosine derivatives
Propiedades
Fórmula molecular |
C11H14ClN3O5 |
|---|---|
Peso molecular |
303.70 g/mol |
Nombre IUPAC |
4-amino-1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(2H-oxet-2-yl)oxolan-2-yl]pyrimidin-2-one;hydrochloride |
InChI |
InChI=1S/C11H13N3O5.ClH/c12-6-1-3-14(11(17)13-6)10-8(16)7(15)9(19-10)5-2-4-18-5;/h1-5,7-10,15-16H,(H2,12,13,17);1H/t5?,7-,8+,9+,10+;/m0./s1 |
Clave InChI |
NAHDYJBOIVXOEP-MZPKOYFQSA-N |
SMILES isomérico |
C1=COC1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O.Cl |
SMILES canónico |
C1=COC1C2C(C(C(O2)N3C=CC(=NC3=O)N)O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5E)-2-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]-N,N-dimethylcyclopenten-1-amine;perchlorate](/img/structure/B13822914.png)

![methyl 2-{[(cyclohexylamino)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B13822926.png)

![2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-1,3-thiazol-4-one](/img/structure/B13822938.png)
![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B13822940.png)
![N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanehydrazide](/img/structure/B13822954.png)

![3-[(3-Nitro-2-pyridinyl)thio]-1,2-propanediol](/img/structure/B13822961.png)

![(3Z)-3-(3-chloro-4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-4-(3,4-diethoxyphenyl)-5-(3-hydroxypropyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B13822973.png)
![4-chloro-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]benzenesulfonohydrazide](/img/structure/B13822980.png)

